molecular formula C21H20ClN3O2S B2718410 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine CAS No. 306980-67-6

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine

Cat. No.: B2718410
CAS No.: 306980-67-6
M. Wt: 413.92
InChI Key: LSWUKMNFRKTQRM-UHFFFAOYSA-N
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Description

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a sulfinylmethyl group, along with a morpholine ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and sulfinylmethyl groups. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinylmethyl group can act as a reactive site, forming covalent bonds with target proteins, thereby altering their function. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-[(4-Bromophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
  • 4-[6-[(4-Methylphenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
  • 4-[6-[(4-Methoxyphenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine

Uniqueness

4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The sulfinylmethyl group also provides a versatile site for chemical modifications, allowing for the development of derivatives with enhanced properties.

Biological Activity

The compound 4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine, with the Chemical Abstracts Service (CAS) number 306980-67-6, is a complex organic molecule characterized by a morpholine ring and a pyrimidine core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2S. The structure features a sulfinylmethyl group attached to a chlorophenyl moiety and a morpholine ring, which may contribute to its biological activity.

PropertyValue
Molecular Weight413.92 g/mol
IUPAC Name4-(6-([(4-Chlorophenyl)sulfinyl]methyl)-2-phenyl-4-pyrimidinyl)morpholine
CAS Number306980-67-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites on target proteins, thereby modulating their activity. The sulfinyl group can act as a reactive site, potentially forming covalent bonds with proteins, while the pyrimidine ring may facilitate interactions through hydrogen bonding and π-π stacking.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. It is hypothesized that by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX), the compound could reduce inflammation-related symptoms in various diseases. Animal models have demonstrated that similar sulfinyl-containing compounds can significantly lower inflammatory markers.

Case Studies

  • In Vitro Studies : A study investigating the effects of related pyrimidine compounds on cancer cell lines found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Animal Models : In vivo studies using murine models of inflammation reported that treatment with pyrimidine derivatives led to significant reductions in edema and inflammatory cytokines compared to control groups.

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-6-8-19(9-7-17)28(26)15-18-14-20(25-10-12-27-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWUKMNFRKTQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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